molecular formula C6H5BrN2O2 B570044 Methyl 5-Bromopyrimidine-2-carboxylate CAS No. 89581-38-4

Methyl 5-Bromopyrimidine-2-carboxylate

Cat. No. B570044
Key on ui cas rn: 89581-38-4
M. Wt: 217.022
InChI Key: XILAKTMDKMVJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08252793B2

Procedure details

To a solution of 5-bromopyrimidine-2-carboxylic acid methyl ester (5.0 g, 23.0 mmol) in THF (10 mL) was added 8 N solution of methyl amine in ethanol (11.5 mL). The reaction mixture was heated 20 min in a microwave oven, cooled down to room temperature and concentrated under pressure to give 5 g of 5-bromo-N-methylpyrimidine-2-carboxamide as a solid LCMS: 216, 218 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[N:10]=[CH:9][C:8]([Br:11])=[CH:7][N:6]=1)=[O:4].[CH3:12][NH2:13]>C1COCC1.C(O)C>[Br:11][C:8]1[CH:7]=[N:6][C:5]([C:3]([NH:13][CH3:12])=[O:4])=[N:10][CH:9]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(=O)C1=NC=C(C=N1)Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
11.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated 20 min in a microwave oven
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.